1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated aniline derivative, an oxoethoxy group, and a pyrrolidine carboxylic acid moiety.
Preparation Methods
The synthesis of 1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid can be achieved through a multi-step process involving several key reactions:
Bromination of Aniline: The starting material, 4-bromo-3-methylaniline, can be synthesized by brominating 3-methylaniline using bromine in an appropriate solvent.
Formation of Oxoethoxy Intermediate: The brominated aniline is then reacted with ethyl oxalyl chloride to form the oxoethoxy intermediate.
Coupling with Phenyl Group: The oxoethoxy intermediate is coupled with a phenyl group through a Suzuki-Miyaura coupling reaction, using palladium as a catalyst and a boron reagent.
Formation of Pyrrolidine Carboxylic Acid: The final step involves the formation of the pyrrolidine carboxylic acid moiety through a cyclization reaction, followed by oxidation to introduce the carboxylic acid group.
Chemical Reactions Analysis
1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and neurotransmission, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds:
Properties
Molecular Formula |
C20H19BrN2O5 |
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Molecular Weight |
447.3 g/mol |
IUPAC Name |
1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C20H19BrN2O5/c1-12-8-14(2-7-17(12)21)22-18(24)11-28-16-5-3-15(4-6-16)23-10-13(20(26)27)9-19(23)25/h2-8,13H,9-11H2,1H3,(H,22,24)(H,26,27) |
InChI Key |
FITBMKJLSVAQMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)N3CC(CC3=O)C(=O)O)Br |
Origin of Product |
United States |
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